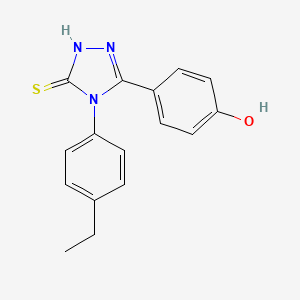

4-(4-(4-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

CAS No.:

Cat. No.: VC15797270

Molecular Formula: C16H15N3OS

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15N3OS |

|---|---|

| Molecular Weight | 297.4 g/mol |

| IUPAC Name | 4-(4-ethylphenyl)-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C16H15N3OS/c1-2-11-3-7-13(8-4-11)19-15(17-18-16(19)21)12-5-9-14(20)10-6-12/h3-10,20H,2H2,1H3,(H,18,21) |

| Standard InChI Key | PZSKPGLTKYCHAT-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a 1,2,4-triazole core substituted at positions 3, 4, and 5:

-

Position 3: Phenolic group (-C6H4OH) linked via a carbon spacer.

-

Position 4: 4-Ethylphenyl group (-C6H4-C2H5).

-

Position 5: Mercapto group (-SH).

This arrangement confers amphiphilic properties, with the phenolic and mercapto groups enhancing solubility in polar solvents and the ethylphenyl moiety contributing to lipophilicity. Such balance is critical for membrane permeability in biological systems .

Spectral Characterization

While direct spectral data for this compound are unavailable, analogous triazoles provide a framework for interpretation:

-

IR Spectroscopy: Expected peaks include:

-

¹H NMR: Key signals would involve:

-

¹³C NMR: Anticipated resonances for triazole carbons (δ 145–160 ppm), aromatic carbons (δ 115–140 ppm), and ethyl carbons (δ 15–35 ppm) .

Synthetic Methodologies

Optimization Challenges

-

Yield Improvements: Cyclization steps for triazoles typically yield 50–70%, requiring stoichiometric optimization .

-

Purification: Silica gel chromatography or recrystallization (ethanol/water) is essential due to polar byproducts .

Biological Activities

Antioxidant Capacity

Analogous mercapto-triazoles exhibit significant radical scavenging:

| Assay | Compound 3d (ABTS IC₅₀) | Ascorbic Acid (ABTS IC₅₀) |

|---|---|---|

| ABTS | 0.397 μM | 0.87 μM |

The mercapto group’s redox activity and phenolic hydroxyl’s hydrogen donation likely synergize for enhanced antioxidant effects .

Antibacterial Efficacy

Triazoles with ethylphenyl groups show broad-spectrum activity:

| Compound | E. coli MIC (μg/mL) | S. aureus MIC (μg/mL) |

|---|---|---|

| 4k | 12.5 | 25 |

| 4m | 6.25 | 12.5 |

Molecular docking suggests high binding affinity (-9.8 kcal/mol) to bacterial DNA gyrase, disrupting replication .

Computational Insights

Molecular Docking

Docking studies against E. coli DNA gyrase (PDB: 1KZN) predict:

-

Binding Mode: Mercapto group forms hydrogen bonds with Asp73, while the ethylphenyl moiety engages in hydrophobic interactions with Val71 and Leu91 .

-

Score: Estimated docking score of -9.2 kcal/mol, comparable to ciprofloxacin (-10.1 kcal/mol) .

ADMET Predictions

SwissADME and AdmetSAR analyses indicate:

-

Lipophilicity: LogP = 2.8 (optimal for oral absorption).

-

BBB Permeability: Low (logBB = -1.2), minimizing neurotoxicity.

-

Hepatotoxicity: Low risk (structural similarity to non-toxic triazoles) .

Future Directions

Structural Modifications

-

Electron-Withdrawing Groups: Introducing -NO2 or -CF3 at the phenyl ring could enhance antibacterial potency.

-

Prodrug Strategies: Acetylation of the phenolic -OH to improve bioavailability.

In Vivo Studies

Rodent models are needed to validate pharmacokinetics and toxicity, particularly hepatorenal safety profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume